molecular formula C8H10N4 B059133 (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine CAS No. 1212823-28-3

(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine

Cat. No.: B059133
CAS No.: 1212823-28-3
M. Wt: 162.19 g/mol
InChI Key: FQWYAIRHWCMQNP-LURJTMIESA-N
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Description

(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the triazole and pyridine rings imparts unique chemical properties, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine typically involves the construction of the triazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-1,2,4-triazole with a suitable pyridine derivative can yield the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine exerts its effects involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit enzymes or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Similar structure but different ring fusion pattern.

    1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.

    1,2,4-Triazolo[1,5-d][1,2,4]triazine: Features a triazine ring fused to the triazole ring .

Uniqueness

(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine is unique due to its specific ring fusion and stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(1S)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWYAIRHWCMQNP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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